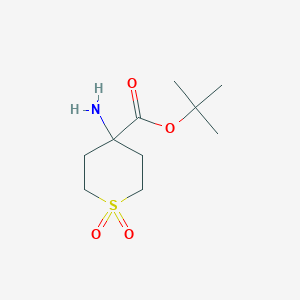

tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate

Description

tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is a bicyclic sulfone derivative featuring a six-membered thiane ring with two sulfonyl oxygen atoms (1,1-dioxo group) and a tert-butyl carboxylate substituent at the 4-position. The amino group at the same position introduces nucleophilic reactivity, making the compound a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid bicyclic structure and polar sulfone moiety enhance stability in crystalline form, though solution-phase behavior may vary depending on solvent and conditions .

Properties

Molecular Formula |

C10H19NO4S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

tert-butyl 4-amino-1,1-dioxothiane-4-carboxylate |

InChI |

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)10(11)4-6-16(13,14)7-5-10/h4-7,11H2,1-3H3 |

InChI Key |

IHJVWNZTZKIONN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 4-aminopiperazine-1-carboxylate (Key Intermediate)

This intermediate is crucial for the preparation of the target compound and is synthesized through reduction and protection steps:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of tert-butyl 4-nitropiperazine-1-carboxylate | Zinc powder, ammonium chloride, tetrahydrofuran (THF), water, 30 minutes | 83% | Reduction of nitro group to amino group |

| Protection with tert-butyl carbamate | Reaction with di-tert-butyl dicarbonate in presence of triethylamine, room temperature, 8-10 hours | 75% (crystallized) | Formation of Boc-protected amine |

- The reduction is performed by stirring tert-butyl 4-nitropiperazine-1-carboxylate with zinc and ammonium chloride in THF-water mixture, followed by filtration and extraction to isolate tert-butyl 4-aminopiperazine-1-carboxylate.

- Boc protection is achieved by reacting 4-piperidinecarboxamide or the corresponding amine with di-tert-butyl dicarbonate in the presence of triethylamine, followed by crystallization from acetone to yield high purity product.

Coupling and Functionalization

Coupling of the Boc-protected amino piperazine or piperidine derivative with the sulfone-containing moiety is typically performed under mild conditions using coupling agents such as:

- 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride,

- 1-hydroxybenzotriazole,

- 4-dimethylaminopyridine (DMAP),

in dichloromethane at room temperature overnight, yielding the target compound as a clear oil or crystalline solid after purification by column chromatography.

Representative Experimental Data and Reaction Conditions

| Step | Reactants | Solvent | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|---|

| Boc Protection | 4-piperidinecarboxamide, di-tert-butyl dicarbonate, triethylamine | Water/acetone | 20-25 °C | 8-10 h | 75% | Crystallization at 0-2 °C |

| Reduction | tert-butyl 4-nitropiperazine-1-carboxylate, zinc, ammonium chloride | THF/water | Room temp | 0.5 h | 83% | Filtration, extraction |

| Coupling | Boc-protected amine, sulfone derivative, EDC·HCl, HOBt, DMAP | Dichloromethane | 20 °C | Overnight | 88% | Column chromatography |

Advantages and Industrial Applicability

- The methods utilize readily available raw materials such as 4-piperidinecarboxamide and tert-butyl dicarbonate.

- Reactions are performed under mild conditions (room temperature, atmospheric pressure), enhancing safety and scalability.

- High yields (75-88%) and high purity products are achievable, suitable for pharmaceutical intermediate applications.

- The processes are amenable to industrial scale-up due to straightforward operations and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dioxo-thiane ring to a thiane ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiane derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate has several applications in scientific research:

Chemistry: Used as a reference substance for studying reaction mechanisms and kinetics.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential as a drug impurity reference and in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The dioxo-thiane ring is particularly important for its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles and sulfone derivatives. Key comparisons include:

Stability and Reactivity

- Crystalline vs. Solution Stability: Unlike hemiaminals (e.g., 4nba), which decompose rapidly in DMSO, this compound exhibits prolonged stability in the solid state due to strong intermolecular interactions (e.g., hydrogen bonding involving sulfone and amino groups). However, its solution-phase stability remains understudied compared to triazole derivatives, which degrade to substrates over time .

- Reactivity : The sulfone group increases electrophilicity at adjacent carbons, enabling nucleophilic substitutions. This contrasts with triazole derivatives, where nitrogen lone pairs dominate reactivity .

Spectroscopic Differentiation

- NMR Profiles: The tert-butyl group in the target compound generates distinct $^{1}\text{H}$-NMR signals (~1.3 ppm, singlet) and $^{13}\text{C}$-NMR peaks (~80 ppm for the quaternary carbon). Sulfonyl groups contribute to deshielding in $^{13}\text{C}$-NMR (~110-120 ppm), differing from triazole derivatives (e.g., 4-amino-1,2,4-triazole, ~150 ppm for ring carbons) .

Biological Activity

tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is a sulfur-containing organic compound notable for its unique structural features, which include a tert-butyl group, an amino group, and a dioxo-thiane ring. These components contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

- Molecular Formula : C11H17N2O4S

- Molecular Weight : Approximately 249.33 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of the dioxo-thiane ring enhances its reactivity and binding affinity to biological targets.

The biological activity of this compound primarily stems from its interaction with specific enzymes and proteins. It may act as an inhibitor or activator depending on the target enzyme and the context of its application. The dioxo-thiane ring is particularly crucial for binding affinity, influencing metabolic pathways and enzyme kinetics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition :

The compound has shown potential as an enzyme inhibitor in various studies. Its structural components allow it to modulate enzyme activity effectively. For instance, it has been investigated for its ability to inhibit enzymes involved in metabolic pathways critical for pathogen survival.

Case Study :

In a study assessing derivatives of thiochromen-4-one 1,1-dioxide (a related compound), several synthesized compounds were evaluated against parasites causing tropical diseases. These compounds displayed effective inhibition at concentrations below 10 μM, indicating that similar structural motifs can lead to significant biological activity against pathogens .

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with specific molecular targets. The compound's ability to influence enzyme activity makes it a candidate for drug development and biochemical probes in enzyme studies.

Binding Affinity Data

Toxicity and Cytotoxicity

Cytotoxicity assays conducted using human monocytes revealed that this compound exhibits varying levels of toxicity depending on concentration. In vitro studies indicated that at higher concentrations (e.g., 200 µg/mL), significant cytotoxic effects were observed, while lower concentrations (e.g., 12.5 µg/mL) showed minimal effects on cell viability .

Applications in Research

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a potential drug candidate due to its enzyme-modulating properties.

- Biochemical Probes : For studying enzyme mechanisms and metabolic pathways.

- Synthetic Intermediate : In the development of other biologically active compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-amino-4-methyl-1lambda-thiane-1,1-dione | C11H15N2O2S | Studied for antimicrobial properties |

| Tert-butyl 4-(aminomethyl)-1,1-dioxo-1lambda6-thiane-4-carboxylate | C12H20N2O4S | Used in organic synthesis |

| Methyl 4-(1-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thiane-4-carboxylate | C12H18O5S | Relevant in material science applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.